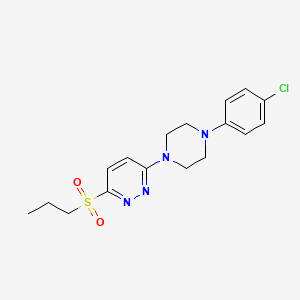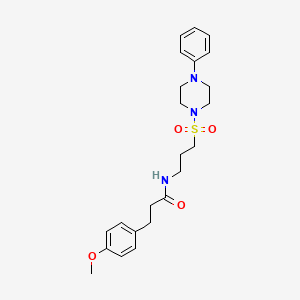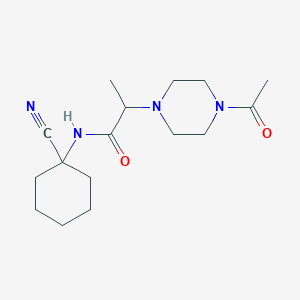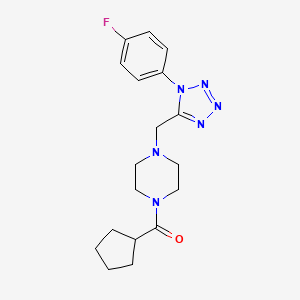
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. This compound is also known as CSPD and has been extensively studied for its unique properties and mechanisms of action.
作用機序
CSPD acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of various physiological and psychological processes such as mood, anxiety, and pain. CSPD binds to the 5-HT1A receptor and inhibits its activity, leading to a decrease in the release of serotonin in the brain. This mechanism of action makes CSPD a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
CSPD has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the level of anxiety in rodents and improve cognitive function. CSPD has also been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain.
実験室実験の利点と制限
CSPD has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, making it a potent antagonist. It is also stable and can be easily synthesized in large quantities. However, CSPD has some limitations in lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some experiments.
将来の方向性
There are several future directions for the research on CSPD. One potential direction is the development of new drugs based on the structure of CSPD. Researchers can modify the structure of CSPD to improve its pharmacokinetic properties and increase its efficacy. Another potential direction is the investigation of the effects of CSPD on other serotonin receptors. Finally, researchers can investigate the potential use of CSPD in the treatment of various psychiatric disorders in humans.
Conclusion:
In conclusion, CSPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has a unique mechanism of action that makes it a promising candidate for the development of new drugs. CSPD has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on CSPD, including the development of new drugs and investigation of its effects on other serotonin receptors.
合成法
The synthesis of CSPD involves the reaction of 4-chlorophenylpiperazine with 6-bromo-3-(propylsulfonyl)pyridazine in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain pure CSPD. This method has been optimized to provide a high yield of CSPD with good purity.
科学的研究の応用
CSPD has been extensively studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
特性
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-6-propylsulfonylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-13-25(23,24)17-8-7-16(19-20-17)22-11-9-21(10-12-22)15-5-3-14(18)4-6-15/h3-8H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBMZBNSCARZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)
![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)


![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)



![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)
